molecular formula C17H28N2O B3234762 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol CAS No. 1353981-16-4

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B3234762
CAS No.: 1353981-16-4
M. Wt: 276.4 g/mol
InChI Key: JZTICFJSVCLETF-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position, an isopropylamino-ethanol moiety at the 2-position, and a methylene bridge connecting the pyrrolidine and isopropylamino groups. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)18(11-12-20)14-17-9-6-10-19(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTICFJSVCLETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144124
Record name Ethanol, 2-[(1-methylethyl)[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-16-4
Record name Ethanol, 2-[(1-methylethyl)[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(1-methylethyl)[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethanolamine derivatives with heterocyclic and aromatic substituents. Below is a detailed comparison with analogs identified in the literature:

Table 1: Structural and Functional Comparison of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol and Analogs

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target) Pyrrolidine core, benzyl, isopropyl, ethanolamine C₁₇H₂₆N₂O₂ 290.41 Discontinued; potential tertiary amine activity
N¹-((S)-1-Benzyl-piperidin-3-yl)-N¹-isopropyl-ethane-1,2-diamine Piperidine core (6-membered ring) vs. pyrrolidine C₁₈H₃₁N₃ 289.47 Enhanced rigidity due to piperidine ring
N¹-((S)-1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine Cyclopropylamino vs. isopropylamino substituent C₁₇H₂₅N₃ 271.41 Increased steric hindrance from cyclopropyl
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide Chloroacetamide group replaces ethanolamine C₁₅H₂₀ClN₂O 284.79 Electrophilic chloroacetamide for alkylation
2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Piperidine core, cyclopropylamino, ethanolamine C₁₈H₂₈N₂O 296.44 Hybrid structure with dual ring systems

Key Observations :

Core Heterocycle Influence: Pyrrolidine vs. Benzyl Substituent: The benzyl group in all analogs enhances lipophilicity, which may improve membrane permeability but could also reduce solubility .

Amino Substituent Effects: Isopropyl vs. Ethanolamine vs. Acetamide: Replacing the ethanolamine group with chloroacetamide (e.g., N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide) shifts functionality from hydrogen-bonding (ethanolamine) to electrophilic reactivity (chloroacetamide), enabling covalent interactions .

Synthetic Accessibility: Many analogs, including the target compound, are listed as discontinued in supplier catalogs, suggesting challenges in synthesis or purification . General synthetic routes for similar tertiary amines involve nucleophilic substitutions or reductive amination, as seen in methods for β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Biological Activity: While direct pharmacological data for the target compound are unavailable, structurally related ethanolamine derivatives (e.g., tyrosol analogs) exhibit tyrosinase inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol at 65% inhibition) . This suggests possible bioactivity in the target compound, though specific studies are lacking.

Biological Activity

Overview

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a complex organic compound notable for its potential biological activities. It features a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its interaction with various biological targets. This compound is being explored for its applications in medicinal chemistry, particularly in drug development for neurological disorders.

  • Molecular Formula : C₁₇H₂₈N₂O
  • Molecular Weight : 276.42 g/mol
  • CAS Number : 1353981-16-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The pyrrolidine structure allows it to fit into binding sites on proteins, modulating their activity and influencing various biological pathways. Depending on the context, it may function as an agonist or antagonist.

1. Neuropharmacological Effects

Research indicates that this compound has potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in managing conditions like Alzheimer's disease .

2. Antioxidant Activity

The compound's structure suggests that it may possess antioxidant properties, which could be beneficial in protecting neuronal cells from oxidative stress. In vitro studies have demonstrated that related compounds show significant protective effects against oxidative damage in neuronal cell lines .

Table 1: In Vitro Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition5.3
Compound BBChE Inhibition7.8
Compound CAntioxidant ActivityN/A
Compound DAntibacterial Activity3.12

Research Insights

In a study focusing on the synthesis and evaluation of new compounds similar to this compound, researchers found that certain derivatives exhibited promising AChE inhibition comparable to established drugs like donepezil . This positions the compound as a potential candidate for further drug development aimed at treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol
Reactant of Route 2
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2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.